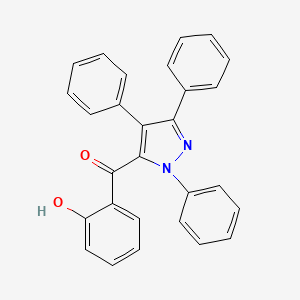
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is a complex organic compound that features a pyrazole ring substituted with phenyl groups and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The phenyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1,3,4-triphenyl-1H-pyrazole and subsequent functionalization to introduce the hydroxyphenyl group. The reaction conditions are optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2-Hydroxyphenyl)(1,3-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,4-diphenyl-1H-pyrazol-5-yl)methanone
- (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-3-yl)methanone
Uniqueness: (2-Hydroxyphenyl)(1,3,4-triphenyl-1H-pyrazol-5-yl)methanone is unique due to the specific positioning of the hydroxyphenyl group and the triphenyl substitution pattern on the pyrazole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
141885-59-8 |
|---|---|
Formule moléculaire |
C28H20N2O2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-(2,4,5-triphenylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C28H20N2O2/c31-24-19-11-10-18-23(24)28(32)27-25(20-12-4-1-5-13-20)26(21-14-6-2-7-15-21)29-30(27)22-16-8-3-9-17-22/h1-19,31H |
Clé InChI |
RBIGNASYPJEALY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


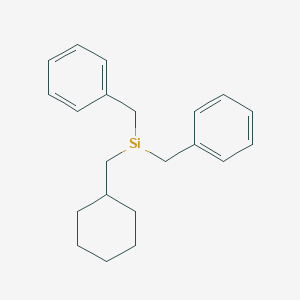
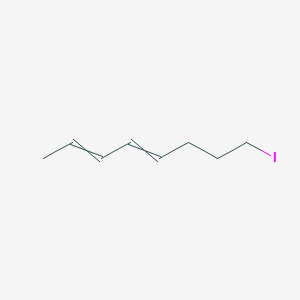
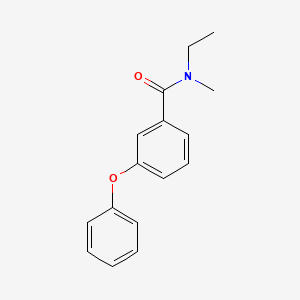
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
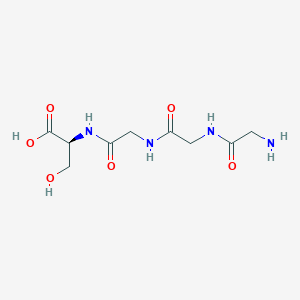
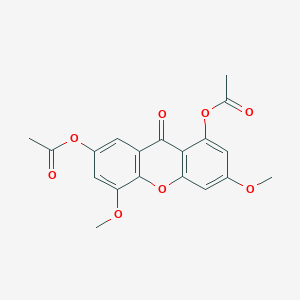
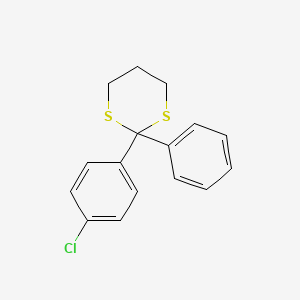
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
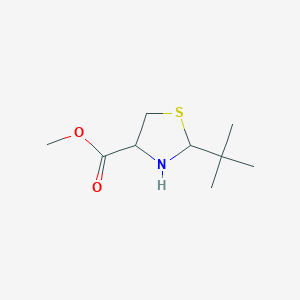
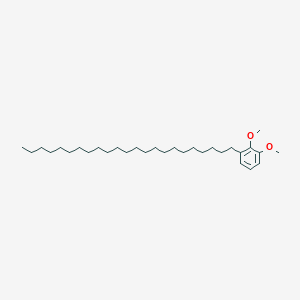
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)

